Borneol lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borneol lactate is an ester compound derived from borneol, a bicyclic organic compound, and lactic acid. Borneol is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid belonging to the class of camphene . It has been used in traditional Chinese medicine for over a thousand years due to its therapeutic properties . This compound combines the properties of borneol and lactic acid, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Borneol lactate can be synthesized through the esterification of borneol with lactic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, this compound can be produced using a continuous flow reactor to optimize the reaction conditions and increase the yield. The process involves the continuous mixing of borneol and lactic acid in the presence of a catalyst, followed by the separation and purification of the ester product using distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Borneol lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form camphor lactate using oxidizing agents such as sodium hypochlorite.
Reduction: The reduction of this compound can yield isothis compound using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lactate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an acidic environment.
Reduction: Sodium borohydride in alcoholic solutions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Camphor lactate.
Reduction: Isothis compound.
Substitution: Various substituted borneol derivatives.
Scientific Research Applications
Borneol lactate has a wide range of applications in scientific research, including:
Mechanism of Action
Borneol lactate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Borneol lactate can be compared with other similar compounds such as:
Isoborneol: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
L-borneolum (Ai Pian): Another borneol derivative with comparable therapeutic properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of borneol and lactic acid properties makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67923-58-4 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-hydroxypropanoate |
InChI |
InChI=1S/C13H22O3/c1-8(14)11(15)16-10-7-9-5-6-13(10,4)12(9,2)3/h8-10,14H,5-7H2,1-4H3 |
InChI Key |
PKKVIPFBICXMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CC2CCC1(C2(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.